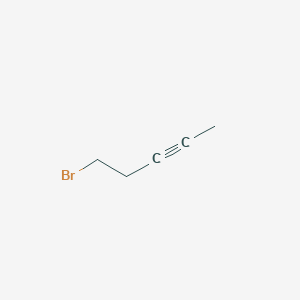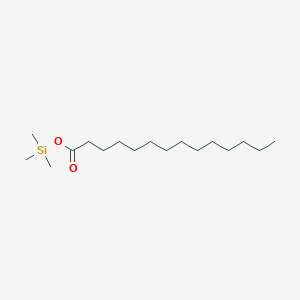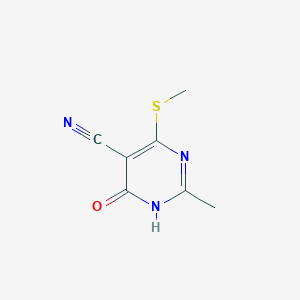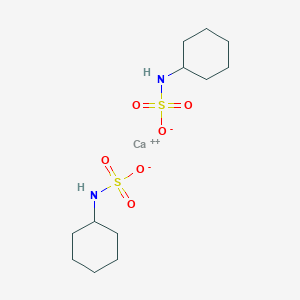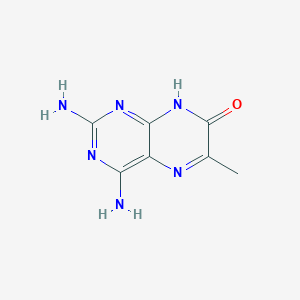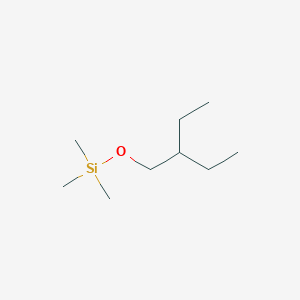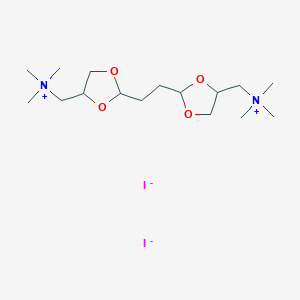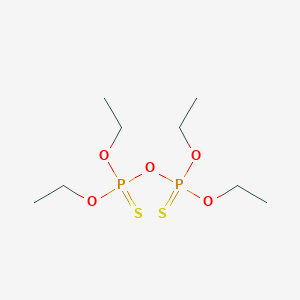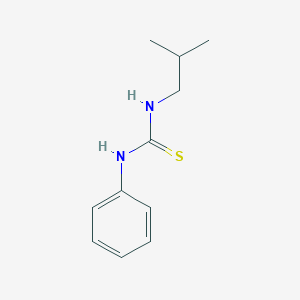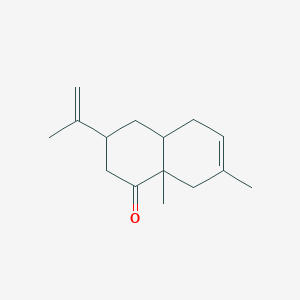
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one is a chemical compound that belongs to the class of bicyclic compounds known as naphthalenes. It is commonly referred to as muscone and is used in the fragrance industry due to its strong musky odor. In recent years, muscone has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of muscone is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. Muscone has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress.
Biochemische Und Physiologische Effekte
Muscone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Muscone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, muscone has been found to have neuroprotective effects by promoting the survival of neurons and reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, muscone has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, muscone has a strong odor, which can interfere with some experimental procedures.
Zukünftige Richtungen
There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of muscone-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.
Synthesemethoden
Muscone can be synthesized through the hydrogenation of musk ketone, which is a synthetic compound used in the fragrance industry. The hydrogenation process involves the use of a catalyst such as platinum or palladium, and the reaction takes place under high temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Muscone has been found to have various therapeutic properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Muscone has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
18174-13-5 |
|---|---|
Produktname |
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-13H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
VGHRNFJTQACVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C |
Kanonische SMILES |
CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C |
Andere CAS-Nummern |
18174-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



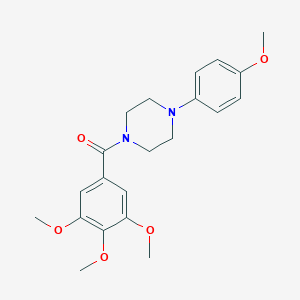
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
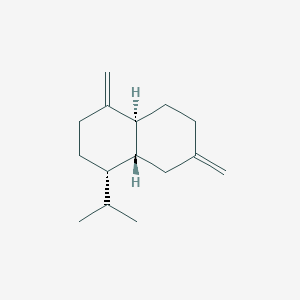
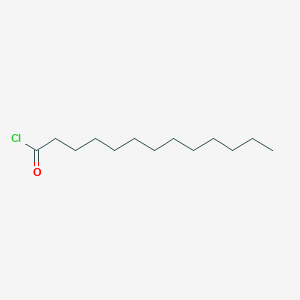
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
